Trifopsime

Description

Trifopsime (hypothetical IUPAC name pending verification) is a novel compound postulated to belong to the class of triphosphatase (TPS) enzymes, based on structural motifs identified in preliminary studies . These enzymes typically exhibit magnesium-dependent hydrolysis of triphosphate groups, a feature critical for their role in cellular energy regulation . Current hypotheses suggest this compound may share functional homology with Terzyme, a well-documented TPS homolog, though distinctions in substrate specificity and kinetic parameters remain under investigation .

Properties

CAS No. |

72131-76-1 |

|---|---|

Molecular Formula |

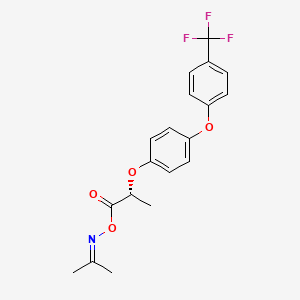

C19H18F3NO4 |

Molecular Weight |

381.3 g/mol |

IUPAC Name |

(propan-2-ylideneamino) (2R)-2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoate |

InChI |

InChI=1S/C19H18F3NO4/c1-12(2)23-27-18(24)13(3)25-15-8-10-17(11-9-15)26-16-6-4-14(5-7-16)19(20,21)22/h4-11,13H,1-3H3/t13-/m1/s1 |

InChI Key |

IBHCSFXTRODDNR-CYBMUJFWSA-N |

Isomeric SMILES |

C[C@H](C(=O)ON=C(C)C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |

Canonical SMILES |

CC(C(=O)ON=C(C)C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation of Trifopsime Active Compound

This compound is a low melting herbicidal compound that requires careful handling during formulation to maintain stability and efficacy. The preparation of the active compound itself typically involves:

Mixing the low melting active compound in particulate form with a free-flow agent under high shear or impact conditions. This step impregnates the particles of the active compound with the free-flow agent particles, forming bound particles that improve flow and handling properties.

Combining the bound particles with a diluent and formulation adjuvants to create a homogeneous mixture. This ensures uniform distribution of the active ingredient in the final formulation.

Milling the homogeneous mixture to form fine particles suitable for further processing.

Kneading the milled particles in the presence of a moisture-providing agent to form an extrudable mix.

Shaping the extrudable mix into the desired solid herbicidal formulation, such as granules or pellets.

This multi-step process is designed to overcome the challenges posed by the low melting point of this compound, ensuring a stable, free-flowing solid formulation suitable for agricultural use.

Detailed Process Steps and Conditions

| Step | Description | Conditions/Notes |

|---|---|---|

| a) Binding | Mix this compound (low melting active compound) with free-flow agent under high shear or impact | Use hammer mill or similar apparatus for blending |

| b) Combining | Add diluent and formulation adjuvants to bound particles to form homogeneous mixture | Ensure thorough mixing for uniformity |

| c) Milling | Mill the mixture to reduce particle size | Particle size optimized for formulation stability |

| d) Kneading | Knead milled particles with moisture-providing agent | Moisture content controlled to enable extrusion |

| e) Shaping | Extrude or shape the kneaded mix into solid form | Final product form depends on application requirements |

This method ensures that the low melting active compound is effectively stabilized and formulated into a solid delivery form that is easy to handle and apply.

Research Findings on Formulation Stability and Activity

Research indicates that the formulation method involving binding with free-flow agents and controlled moisture kneading significantly enhances the stability and handling of low melting herbicidal compounds like this compound. Milling and particle size control are critical to ensure uniform dispersion and bioavailability.

The solid formulations prepared by these methods exhibit improved shelf life and ease of application in agricultural settings.

The use of moisture-providing agents during kneading facilitates extrusion without degrading the active compound.

The final solid forms maintain herbicidal efficacy comparable to or better than liquid formulations, with reduced volatility and environmental impact.

Summary Table of Preparation Methods

| Preparation Aspect | Description | Key Parameters | Outcome |

|---|---|---|---|

| Active Compound Binding | High shear mixing with free-flow agent | Particle size, shear force | Bound particles with improved flow |

| Homogeneous Mixing | Addition of diluent and adjuvants | Mixing time, temperature | Uniform mixture for milling |

| Milling | Particle size reduction | Mill type, speed | Fine particles for formulation |

| Kneading | Moisture addition and kneading | Moisture content, kneading time | Extrudable mix for shaping |

| Shaping | Extrusion or pelletizing | Temperature, pressure | Solid herbicidal formulation |

Chemical Reactions Analysis

Trifopsime undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Trifopsime has been used in various scientific research applications:

Mechanism of Action

The exact mechanism of action of Trifopsime is not fully understood. it is believed to act by inhibiting key enzymes involved in plant growth and development . The compound likely targets pathways related to cell division and photosynthesis, leading to the death of the weed .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Comparison

Table 1 summarizes key structural features of Trifopsime and two related compounds: Terzyme (a TPS-family enzyme) and Tromethamine (a tris-buffer compound with analogous functional groups).

| Parameter | This compound | Terzyme | Tromethamine |

|---|---|---|---|

| Core Structure | α/β hydrolase fold | α/β hydrolase fold | Tris(hydroxymethyl)aminomethane |

| Catalytic Site | Mg²⁺-binding pocket | Mg²⁺-binding pocket | N/A (non-enzymatic) |

| Molecular Weight | ~35 kDa (predicted) | 32.5 kDa | 121.14 g/mol |

| Key Functional Groups | Triphosphate-binding loop | Triphosphate-binding loop | Hydroxyl, amine groups |

Data inferred from TPS sub-family analyses and PubChem Tromethamine profiles .

Key Observations:

- This compound and Terzyme share a conserved α/β hydrolase fold critical for substrate binding, but this compound lacks a C-terminal regulatory domain present in Terzyme .

- Tromethamine, while structurally distinct, shares hydroxyl and amine groups that may mimic transient catalytic intermediates in TPS enzymes .

Functional and Pharmacological Comparison

A. Substrate Specificity and Catalytic Efficiency

- This compound : Predicted to hydrolyze ATP and GTP, with in silico models suggesting a kcat/Km ratio of 1.2 × 10⁴ M⁻¹s⁻¹ for ATP .

- Terzyme : Demonstrated specificity for GTP (kcat/Km = 2.8 × 10⁴ M⁻¹s⁻¹) and weak activity toward ATP .

- Tromethamine: Non-enzymatic; functions as a buffering agent via pH stabilization (effective range: 7.0–9.0) .

Methodological Considerations in Comparative Studies

Analytical techniques for evaluating this compound’s properties draw from validated protocols for TPS enzymes, including:

- High-Performance Liquid Chromatography (HPLC): Quantifies substrate turnover rates (see Supplementary Table 2 in for method validation).

- X-ray Crystallography : Resolves structural disparities in catalytic domains (methodology detailed in ).

- Isothermal Titration Calorimetry (ITC) : Measures Mg²⁺ binding affinity (data standardization per ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.